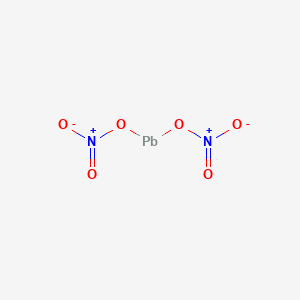

Dinitrooxylead

説明

The name suggests a lead (Pb)-based compound containing nitro (NO₂) and oxide (O) functional groups. However, its molecular structure, stability, and applications remain speculative due to insufficient peer-reviewed studies. Lead-based nitro-oxygen compounds are generally rare and often associated with high toxicity and instability, which limits their practical use .

特性

CAS番号 |

18256-98-9 |

|---|---|

分子式 |

N2O6Pb Pb(NO3)2 Pb(NO3)2 N2O6P |

分子量 |

331 g/mol |

IUPAC名 |

dinitrooxylead |

InChI |

InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 |

InChIキー |

RLJMLMKIBZAXJO-UHFFFAOYSA-N |

不純物 |

Impurities typically present in the reagent grade incl copper, iron and chloride ... |

SMILES |

[N+](=O)([O-])O[Pb]O[N+](=O)[O-] |

正規SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] |

Color/Form |

White or colorless translucent crystals Colorless, cubic crystals |

密度 |

4.53 at 68 °F (USCG, 1999) 4.53 g/cu cm Relative density (water = 1): 4.6 |

melting_point |

470 °C |

他のCAS番号 |

10099-74-8 |

物理的記述 |

Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. DryPowder; Liquid; PelletsLargeCrystals WHITE OR COLOURLESS CRYSTALS. |

ピクトグラム |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

溶解性 |

Slightly soluble in ethanol 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C 59.7 g/100 cu cm of water at 25 °C Solubility in water, g/100ml at 20 °C: 52 |

同義語 |

lead (2+) nitrate lead nitrate |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

2.1. Lead Nitrate (Pb(NO₃)₂)

- Structure: Lead nitrate consists of Pb²⁺ ions coordinated with two nitrate (NO₃⁻) groups.

- Properties: Solubility: Highly soluble in water (597 g/L at 20°C). Stability: Decomposes at 470°C to form lead oxide, nitrogen dioxide, and oxygen. Toxicity: Classified as a Category 2 carcinogen (EU hazard codes: H351, H360D, H373) .

- Applications : Used in pyrotechnics, matches, and dyeing.

2.2. Lead Dioxide (PbO₂)

- Structure : A lead(IV) oxide with a rutile-type crystal lattice.

- Properties :

2.3. Dinitrotoluene (C₆H₃(NO₂)₂CH₃)

- Properties: Stability: Explosive under high temperatures or shock. Toxicity: Linked to liver damage and carcinogenicity (EPA classification) .

Comparative Data Table

| Compound | Formula | Solubility (Water) | Stability | Toxicity Profile | Applications |

|---|---|---|---|---|---|

| Dinitrooxylead | Hypothetical | Unknown | Likely unstable | High (assumed) | None documented |

| Lead Nitrate | Pb(NO₃)₂ | 597 g/L (20°C) | Decomposes at 470°C | Carcinogenic | Pyrotechnics, dyes |

| Lead Dioxide | PbO₂ | Insoluble | Stable until 290°C | Neurotoxic | Batteries, electrodes |

| Dinitrotoluene | C₇H₆N₂O₄ | Low | Shock-sensitive | Carcinogenic | Explosives precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。